molecular formula C6H9O4- B1256170 (R)-3-Hydroxy-3-methyl-2-oxopentanoate

(R)-3-Hydroxy-3-methyl-2-oxopentanoate

Cat. No.: B1256170
M. Wt: 145.13 g/mol
InChI Key: YJVOWRAWFXRESP-ZCFIWIBFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Hydroxy-3-methyl-2-oxopentanoate is a branched-chain α-keto acid with the molecular formula C₆H₁₀O₄ and an average molecular weight of 146.14 g/mol . It is classified under branched fatty acids, specifically as a short-chain keto acid derivative with a tertiary alcohol group. This compound plays a critical role in the biosynthesis of branched-chain amino acids (BCAAs), such as leucine and isoleucine, where it acts as an intermediate in the ketolacid reductoisomerase (KARI)-catalyzed reaction . Its stereochemistry (R-configuration) is essential for substrate specificity in enzymatic pathways, distinguishing it from other isomers .

In biological systems, this compound is localized in the cytoplasm and has been linked to improved animal performance metrics, including average daily gain (ADG) in beef cattle when supplemented with probiotics .

Properties

Molecular Formula

C6H9O4-

Molecular Weight

145.13 g/mol

IUPAC Name

(3R)-3-hydroxy-3-methyl-2-oxopentanoate

InChI

InChI=1S/C6H10O4/c1-3-6(2,10)4(7)5(8)9/h10H,3H2,1-2H3,(H,8,9)/p-1/t6-/m1/s1

InChI Key

YJVOWRAWFXRESP-ZCFIWIBFSA-M

Isomeric SMILES

CC[C@](C)(C(=O)C(=O)[O-])O

Canonical SMILES

CCC(C)(C(=O)C(=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Stereochemical Specificity

  • Enzymes like KARI exhibit strict stereoselectivity, preventing metabolic crosstalk with non-canonical isomers .

Performance and Agricultural Relevance

  • Positive Correlations: this compound, (S)-2-aceto-2-hydroxybutanoate, and 5-oxopentanoate all showed positive correlations with ADG in beef steers, suggesting synergistic roles in enhancing energy metabolism .
  • Mechanistic Differences: While this compound is directly involved in BCAA synthesis, 5-oxopentanoate likely supports energy production via the TCA cycle, explaining its dual correlation with FE and ADG .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Hydroxy-3-methyl-2-oxopentanoate
Reactant of Route 2
(R)-3-Hydroxy-3-methyl-2-oxopentanoate

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